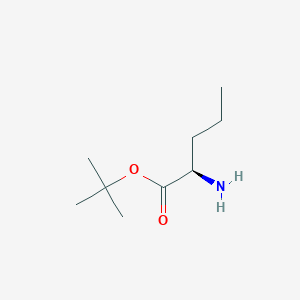

tert-butyl (2R)-2-aminopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2R)-2-aminopentanoate is an organic compound that belongs to the class of amino acid esters. It is a derivative of 2-aminopentanoic acid, where the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-aminopentanoate typically involves the esterification of 2-aminopentanoic acid with tert-butyl alcohol. One common method is the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced technologies .

化学反応の分析

Types of Reactions

Tert-butyl (2R)-2-aminopentanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Synthesis of Anticoagulants

One of the primary applications of tert-butyl (2R)-2-aminopentanoate is in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa, used as an oral anticoagulant marketed under the trade name Lixiana® . The compound acts as a precursor in the synthesis pathway, highlighting its importance in developing anticoagulant therapies.

1.2 Development of GlyT2 Inhibitors

Research has demonstrated that derivatives of this compound can be utilized to develop selective inhibitors for GlyT2, which are crucial for managing neuropathic pain . These inhibitors show potential for greater analgesic effects with fewer side effects compared to existing treatments.

Synthesis Methodologies

2.1 Improved Synthetic Routes

Recent patents have described optimized methods for synthesizing this compound with higher yields and purities. For instance, modifications in the reaction conditions have led to improved production efficiencies, making it more viable for industrial applications .

2.2 Use in Organocatalysis

The compound has also been employed in organocatalytic reactions to create optically active compounds. This application is particularly relevant in synthesizing complex natural products and biologically active molecules .

3.1 Anti-inflammatory Properties

Studies have indicated that derivatives of this compound exhibit promising anti-inflammatory activities. A series of compounds synthesized from this base structure were evaluated for their efficacy against inflammation, showing significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .

3.2 Antioxidant Activities

Research into related compounds has shown that certain derivatives possess antioxidant properties, contributing to their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Case Studies

作用機序

The mechanism of action of tert-butyl (2R)-2-aminopentanoate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or other proteins. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid .

類似化合物との比較

Similar Compounds

Tert-butyl (2R)-2-aminobutanoate: Similar in structure but with one less carbon in the backbone.

Tert-butyl (2R)-2-aminopropanoate: Another similar compound with an even shorter carbon chain.

Tert-butyl (2R)-2-aminohexanoate: A longer chain analog with one additional carbon.

Uniqueness

Tert-butyl (2R)-2-aminopentanoate is unique due to its specific chain length and the presence of the tert-butyl ester group. This combination provides a balance of steric hindrance and reactivity, making it particularly useful in synthetic and biological applications .

生物活性

Tert-butyl (2R)-2-aminopentanoate, also known as tert-butyl glycinate, is an amino acid derivative that has garnered attention in various fields of biological research due to its structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies, including case studies, structural analyses, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H13NO2 and is characterized by a tert-butyl group attached to the amino acid backbone. This structure enhances its solubility in organic solvents and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 115.17 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 6456-74-2 |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. In vitro studies indicated that this compound can reduce oxidative stress and apoptosis in neuronal cells, potentially through modulation of the PI3K/Akt signaling pathway .

3. Role in Metabolic Processes

This compound is involved in metabolic processes as a substrate for various enzymatic reactions. Its derivatives have been explored for their roles in amino acid metabolism, influencing pathways related to energy production and nitrogen balance in organisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating significant antibacterial properties .

Case Study 2: Neuroprotection in Animal Models

A study involving murine models of Alzheimer's disease highlighted the neuroprotective effects of this compound. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial survival.

- Neuroprotection : It appears to modulate oxidative stress responses and enhance cellular survival through pathways such as NF-kB and MAPK signaling, which are critical in neuronal health .

- Metabolic Regulation : By participating in amino acid metabolism, it influences key biochemical pathways that regulate energy homeostasis.

特性

IUPAC Name |

tert-butyl (2R)-2-aminopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQAQREPOYSME-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。